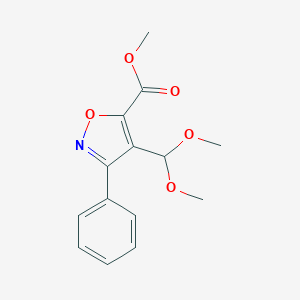

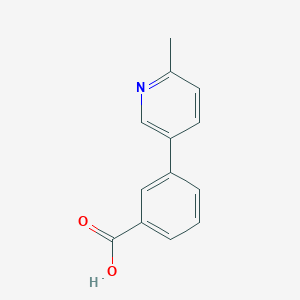

![molecular formula C9H8ClN3 B062924 7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine CAS No. 186519-91-5](/img/structure/B62924.png)

7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine

Übersicht

Beschreibung

7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine is a versatile chemical compound with diverse properties . It is a key intermediate when preparing active pharmaceutical ingredients . This compound is known in the literature as being an intermediate to manufacture including but not limited to ruxolitinib, tofacitinib, oclacitinib, baricitinib, itacitinib, AZD-5363 and pevonedistat .

Synthesis Analysis

The preparation process of pyrimidine includes the first α -alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam . An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine from dimethyl malonate with 31% overall yield is described .Molecular Structure Analysis

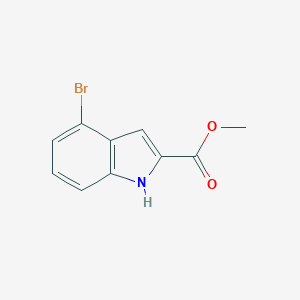

The molecular formula of 7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine is C9H8ClN3 . The InChI code is 1S/C9H8ClN3/c1-2-4-13-5-3-7-8(10)11-6-12-9(7)13/h2-3,5-6H,1,4H2 .Chemical Reactions Analysis

Chemically, 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical And Chemical Properties Analysis

7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine appears as a white crystalline solid . Its melting point range is approximately 214-217 °C .Wissenschaftliche Forschungsanwendungen

Synthesis of Janus Kinase (JAK) Inhibitors

“7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine” is a key building block in the synthesis of many JAK inhibitors . JAK inhibitors are compounds that inhibit the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway . This pathway is involved in cell division, death, and tumor formation processes . Disrupted JAK-STAT signaling may lead to a variety of diseases affecting the immune system .

Treatment of Cancer

In the context of anticancer drug discovery, analogs of “7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine” substituted with different amines have been identified as potent inhibitors of 3-Phosphoinositide-Dependent Kinase 1 (PDK1), a crucial target in cancer therapy .

Treatment of Inflammatory Diseases

JAK inhibitors, which can be synthesized using “7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine”, have therapeutic applications in the treatment of inflammatory diseases, such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, dermatitis, and others .

Treatment of Inflammatory Skin Disorders

“7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine” serves as a scaffold for developing potent kinase inhibitors, including promising candidates for innovative treatments for inflammatory skin disorders like atopic dermatitis .

Synthesis of Antiviral Agents

Derivatives of “7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine” have shown potential as antiviral agents .

Preparation of Medicaments

“7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine” can be used for preparing JAK inhibitors Tofacitinib, Ruxolitinib, SHR0302 and other medicaments .

Wirkmechanismus

Target of Action

The primary targets of 7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine are the Janus kinases (JAKs) . JAKs are a family of enzymes that play a crucial role in the signal transduction of cytokines, growth factors, and hormones . They are involved in cell division, death, and tumor formation processes .

Mode of Action

7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine acts as an inhibitor of JAKs . It binds to these enzymes, thereby interfering with the JAK-signal transducer and activator of transcription protein (STAT) signal pathway . This pathway involves a chemical signal transfer from the outside into the cell nucleus, resulting in the activation of genes through a transcription process .

Biochemical Pathways

The inhibition of JAKs by 7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine disrupts the JAK-STAT signaling pathway . This disruption may lead to a variety of effects on the immune system, as this pathway is involved in immune response regulation .

Result of Action

The molecular and cellular effects of 7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine’s action are primarily related to its inhibition of the JAK-STAT signaling pathway . By inhibiting this pathway, the compound can potentially affect cell division and death processes, and may have therapeutic applications in the treatment of diseases like cancer and inflammatory conditions .

Action Environment

Under normal temperature and humidity conditions, 7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine exhibits stability . It may decompose in the presence of strong acids or alkalis . Thus, environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-chloro-7-prop-2-enylpyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c1-2-4-13-5-3-7-8(10)11-6-12-9(7)13/h2-3,5-6H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRIQTFDXVDHCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=CC2=C1N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594198 | |

| Record name | 4-Chloro-7-(prop-2-en-1-yl)-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine | |

CAS RN |

186519-91-5 | |

| Record name | 4-Chloro-7-(2-propen-1-yl)-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186519-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-7-(prop-2-en-1-yl)-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[4.1.0]heptan-3-one, 2-methyl-6-(1-methylethyl)-, (1alpha,6alpha)-(9CI)](/img/structure/B62853.png)

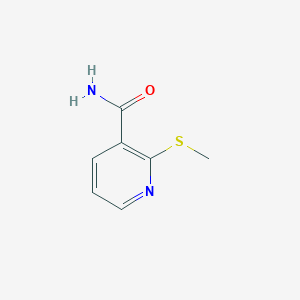

![2-Methylpyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B62862.png)

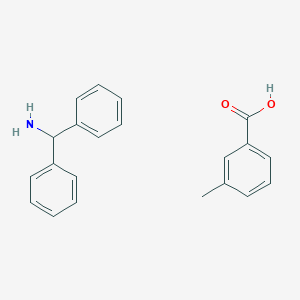

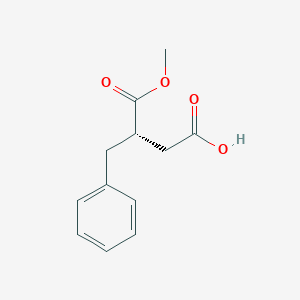

![3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B62864.png)

![6-Chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B62877.png)

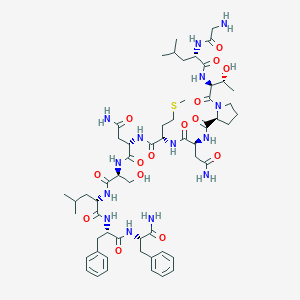

![4,4,10,14-Tetramethyl-17-(6-methylhept-5-en-2-yl)-1,2,3,5,6,7,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B62878.png)